molecular formula C26H25N3O4S2 B2571921 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683260-62-0

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2571921
CAS No.: 683260-62-0
M. Wt: 507.62
InChI Key: KVOWMSUXOCIOPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a sulfonamide derivative featuring a benzo[d]thiazole core linked to a hydroxyphenyl group and a 4-sulfonylbenzamide moiety substituted with a 3-methylpiperidine ring. This structure combines aromatic, hydrogen-bonding (hydroxyl group), and sulfonamide functionalities, which are common in pharmacologically active compounds. The benzo[d]thiazole scaffold is known for its electron-deficient aromatic system, often exploited in drug design for interactions with biological targets .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4S2/c1-17-5-4-14-29(16-17)35(32,33)20-11-8-18(9-12-20)25(31)27-19-10-13-23(30)21(15-19)26-28-22-6-2-3-7-24(22)34-26/h2-3,6-13,15,17,30H,4-5,14,16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOWMSUXOCIOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications, supported by relevant data and studies.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety , a hydroxyphenyl group , and a sulfonamide linkage , which are known to impart various biological properties. The synthesis typically involves the coupling of substituted benzothiazoles with phenolic compounds under controlled conditions to yield the target compound. A common synthetic route includes:

  • Formation of an intermediate : Reaction of 2-amino benzothiazole with 4-hydroxybenzaldehyde to form a Schiff base.
  • Reduction : Converting the Schiff base to the corresponding amine.
  • Final coupling : Reacting the amine with 4-(3-methylpiperidin-1-yl)sulfonylbenzoyl chloride in the presence of a base.

Anticancer Properties

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Table 1: Inhibitory Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.6Induction of apoptosis
HeLa (Cervical Cancer)7.2Cell cycle arrest at G2/M phase
A549 (Lung Cancer)4.9Inhibition of proliferation via mitochondrial pathways

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. In vitro studies have indicated that it possesses significant inhibitory effects at low concentrations.

Table 2: Antimicrobial Activity Against M. tuberculosis

CompoundMIC (µg/mL)Inhibition (%)
This compound10099

The biological mechanisms underlying the activity of this compound involve:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including those involved in cancer progression and inflammation.
  • Interaction with Biomolecules : It binds to specific receptors and enzymes, modulating their activity and leading to altered cellular responses.
  • Gene Expression Modulation : Changes in gene expression profiles have been observed upon treatment with this compound, indicating its potential role as a therapeutic agent.

Case Study 1: Inhibition of Acetylcholinesterase

A study focused on compounds containing benzothiazole derivatives demonstrated strong acetylcholinesterase inhibitory activity, relevant for Alzheimer's disease treatment. The compound exhibited an IC50 value comparable to established inhibitors.

Case Study 2: Anti-tubercular Activity

In a recent investigation, this compound was tested against drug-resistant strains of M. tuberculosis, showing promising results that warrant further exploration for therapeutic development.

Comparison with Similar Compounds

Structural Features

Key structural analogs include sulfonamide derivatives with variations in the heterocyclic core, substituents, and sulfonamide-linked groups. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparison
Compound Name Core Structure Benzothiazole/Phenyl Substituents Sulfonamide Group Substituent Notable Functional Groups
Target Compound Benzo[d]thiazole-phenyl -OH at C4 3-Methylpiperidin-1-yl Hydroxyl, sulfonamide, amide
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide Benzo[d]thiazole-phenyl 3-Ethyl, 4-F Azepan-1-yl Fluorine, sulfonamide, amide
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide Pyridin-3-yl 2-Anilino 4-Methylphenyl Anilino, sulfonamide, methyl

Key Observations :

  • Fluorinated Analog () : The 4-fluoro and 3-ethyl substituents on the benzothiazole increase lipophilicity, which could enhance membrane permeability but reduce aqueous solubility. The azepane group may confer conformational flexibility but lower metabolic stability compared to piperidine .
  • The anilino group introduces additional hydrogen-bonding sites, while the 4-methylphenyl sulfonamide lacks the basicity of aliphatic amines present in the target compound .
Spectral Data Comparison:
  • IR Spectroscopy :
    • Target Compound: Expected strong C=O (amide I) stretch at ~1660–1680 cm⁻¹ and S=O symmetric/asymmetric stretches at ~1150–1250 cm⁻¹, consistent with sulfonamide derivatives .
    • Compound: Similar C=O and S=O bands, with additional C-F stretches (~1100–1200 cm⁻¹) and absence of O-H bands due to fluorine substitution .
  • 1H-NMR :
    • Target Compound: Aromatic protons (δ 6.8–8.2 ppm), hydroxyl proton (δ ~9–10 ppm, broad), and 3-methylpiperidine signals (δ 1.2–3.0 ppm).
    • Triazoles: Absence of C=O protons in triazole tautomers, confirmed by NMR .

Tautomerism and Stability

The target compound’s benzothiazole and hydroxyphenyl groups are less prone to tautomerism compared to triazole derivatives discussed in . However, the sulfonamide group’s basicity (due to 3-methylpiperidine) may influence pH-dependent solubility . In contrast, triazole-thione tautomerism in compounds affects their reactivity and binding modes .

Computational and Crystallographic Insights

While –4 focus on density functional theory (DFT) and crystallographic tools (e.g., SHELX), these methods could predict the target compound’s electronic properties (e.g., charge distribution on benzothiazole) or optimize its crystal structure for X-ray analysis. For example, the hydroxyl group’s electron-donating effects may modulate the sulfonamide’s electron-withdrawing character, impacting intermolecular interactions .

Q & A

Q. What are the key synthetic steps and purification methods for this compound?

The synthesis involves multi-step reactions:

  • Coupling Reactions : Benzo[d]thiazole and hydroxyphenyl precursors are coupled via amide bond formation using reagents like HBTU or BOP in solvents such as DMF or THF .
  • Sulfonylation : Introduction of the 3-methylpiperidin-1-ylsulfonyl group using sulfonyl chlorides under basic conditions (e.g., triethylamine) .
  • Purification : Column chromatography (silica gel) or recrystallization from solvents like acetonitrile ensures purity. Reaction progress is monitored via TLC or HPLC .

Q. Which analytical techniques confirm structural integrity and purity?

  • Spectroscopy : ¹H/¹³C NMR verifies proton/carbon environments, while HRMS confirms molecular weight .
  • Chromatography : HPLC (C18 columns, acetonitrile/water gradients) assesses purity (>95%). IR spectroscopy identifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) .

Q. What biological targets are hypothesized based on structural motifs?

  • Kinases/Enzymes : The benzo[d]thiazole moiety may inhibit kinases (e.g., EGFR), while the sulfonamide group targets carbonic anhydrases .
  • Receptors : The hydroxyphenyl and piperidine groups suggest GPCR or serotonin receptor modulation .

Advanced Research Questions

Q. How can sulfonylation reaction conditions be optimized for higher yields?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while low temperatures (0–5°C) reduce side reactions .
  • Catalysts : Use DMAP to accelerate sulfonylation. Monitor pH to prevent hydrolysis of the sulfonyl chloride intermediate .
  • Yield Tracking : Compare yields under varying conditions (e.g., 60–80°C, 12–24 hrs) using HPLC .

Q. How are contradictions in NMR data resolved during characterization?

  • Multi-Technique Validation : Cross-check 2D NMR (COSY, HSQC) to assign overlapping proton signals. For example, aromatic protons in the hydroxyphenyl group may require NOESY to confirm spatial proximity .
  • Computational Aids : DFT calculations (e.g., Gaussian) predict chemical shifts, aiding peak assignment .

Q. What strategies improve metabolic stability in preclinical studies?

  • Prodrug Design : Mask the hydroxyl group with acetyl or PEG-based protectors to reduce Phase II metabolism .
  • In Vitro Assays : Use liver microsomes (human/rat) to identify vulnerable sites. LC-MS/MS quantifies metabolites .

Q. How are structure-activity relationship (SAR) studies designed to enhance potency?

  • Substituent Modulation : Replace the 3-methylpiperidine with bulkier groups (e.g., 4-methyl) to test steric effects on target binding .
  • Bioisosteric Replacement : Swap the benzo[d]thiazole with indole or quinazoline to evaluate impact on kinase inhibition .

Q. What computational methods predict target interaction and binding affinity?

  • Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with kinases (PDB: 1M17) .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes .

Data Contradiction Analysis

Q. How to address variability in biological activity across cell lines?

  • Assay Standardization : Normalize cell viability assays (MTT/XTT) using internal controls (e.g., staurosporine).
  • Target Profiling : Perform kinome-wide screens (e.g., KINOMEscan) to identify off-target effects .

Q. Why do pharmacokinetic parameters differ in rodent vs. non-rodent models?

  • Species-Specific Metabolism : Cytochrome P450 isoforms (e.g., CYP3A4 in humans vs. CYP2C11 in rats) may alter clearance rates.
  • Protein Binding : Measure plasma protein binding (equilibrium dialysis) to correlate free drug levels with efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.